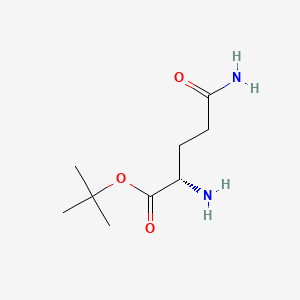

Glutamine T-butyl ester

説明

特性

IUPAC Name |

tert-butyl (2S)-2,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOPSEUXHSUTJS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: グルタミンt-ブチルエステルの調製は、通常、グルタミンをtert-ブタノールでエステル化することにより行われます。一般的な方法の1つは、無水硫酸マグネシウムと三フッ化ホウ素ジエチルエーテルを触媒として使用することです。 反応は穏やかな条件下で進行し、目的のエステルを良好な収率で生成します . 別の方法は、グルタミンを塩基性条件下でtert-ブチルヒドロキシプロピオネートと反応させ、その後塩酸で処理してエステル塩酸塩を得る方法です .

工業生産方法: グルタミンt-ブチルエステルの工業生産は、同様の合成経路に従いますが、より大規模で行われます。連続フロー反応器と最適化された反応条件を使用することで、高い効率と収率が保証されます。 安全性対策も実施され、イソブテンなどの可燃性試薬を処理します。これは、一部の合成経路に関与する可能性があります .

化学反応の分析

反応の種類: グルタミンt-ブチルエステルは、次のようなさまざまな化学反応を起こすことができます。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、グルタミンとtert-ブタノールを生成します。

酸化: アミノ基は酸化されて、対応するオキソ誘導体を生成します。

置換: エステル基は、適切な条件下で他の官能基に置換できます。

一般的な試薬と条件:

加水分解: 酸性(HCl)または塩基性(NaOH)条件。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

置換: アミンやアルコールなどの求核剤。

主な生成物:

加水分解: グルタミンとtert-ブタノール。

酸化: グルタミンt-ブチルエステルのオキソ誘導体。

4. 科学研究への応用

グルタミンt-ブチルエステルは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成における前駆体として使用されます。

生物学: アミノ酸の輸送と代謝に関する研究に用いられています。

医学: 安定性と溶解性が向上しているため、薬物送達システムにおける潜在的な可能性が調査されています。

科学的研究の応用

Chemical Synthesis

Glutamine T-butyl ester serves as a precursor in the synthesis of complex organic molecules. Its enhanced stability allows for more controlled reactions, making it a preferred choice in organic synthesis. It can undergo various chemical reactions, including hydrolysis, oxidation, and substitution, which are crucial for synthesizing pharmaceuticals and other organic compounds.

Key Reactions:

- Hydrolysis: Converts to glutamine and tert-butanol under acidic or basic conditions.

- Oxidation: The amino group can be oxidized to form oxo derivatives.

- Substitution: The ester group can be replaced with other functional groups, expanding its utility in synthetic chemistry.

Biological Research

In biological studies, Glutamine T-butyl ester is employed to investigate amino acid transport and metabolism. Its ability to release glutamine upon hydrolysis makes it an effective tool for studying metabolic pathways involving this amino acid. Research indicates that glutamine plays a significant role in cellular metabolism, gene expression, and signal transduction .

Case Study:

A study evaluated the effects of various esters of glutamine on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). The results showed that while these esters suppressed cancer cell growth, they were less potent than other compounds like L-γ-methyleneglutamic acid amides . This highlights the potential of Glutamine T-butyl ester as a prodrug for targeted drug delivery.

Pharmaceutical Applications

Glutamine T-butyl ester is investigated for its potential use in drug delivery systems due to its favorable pharmacokinetic properties. The compound's enhanced solubility and stability allow for better absorption and bioavailability of the active pharmaceutical ingredients it carries.

Mechanism of Action:

The hydrolysis of Glutamine T-butyl ester releases glutamine, which can then participate in various biochemical pathways essential for therapeutic effects. This controlled release mechanism is particularly beneficial in designing prodrugs that require specific activation conditions within the body .

Industrial Uses

In addition to its research applications, Glutamine T-butyl ester is utilized in the pharmaceutical industry as a reagent in organic synthesis. Its unique properties make it suitable for producing various pharmaceutical compounds and intermediates.

作用機序

グルタミンt-ブチルエステルの作用機序は、グルタミンを放出し、さまざまな生化学経路に関与する加水分解を伴います。グルタミンは、遺伝子発現、シグナル伝達、細胞代謝を調節することが知られています。これは、タンパク質、ヌクレオチド、その他の生体分子の合成の前駆体として機能します。 tert-ブチル基によるエステル化により、安定性が向上し、生物系における制御された放出と標的化された送達が可能になります .

類似化合物:

- グルタミンメチルエステル

- グルタミンエチルエステル

- グルタミンベンジルエステル

比較: グルタミンt-ブチルエステルは、他のエステルと比較して、安定性と溶解性が向上していることが特徴です。嵩高いtert-ブチル基は立体障害を生み出し、加水分解速度を低下させ、長期安定性を必要とする用途に適しています。 グルタミンメチルエステルやグルタミンエチルエステルなどの他のエステルは、加水分解が速く、特定の用途では使用が制限される可能性があります .

類似化合物との比較

Structural Analogues: Amino Acid T-Butyl Esters

Key Findings :

- Gln-tbe’s cyclization rate is slower than Asn-tbe’s hydrolysis, making it more suitable for controlled peptide synthesis .

- Glycine t-butyl ester lacks the side-chain complexity of Gln-tbe, limiting its use in cyclization studies but favoring linear peptide assembly .

Functional Group Analogues: Other Ester Derivatives

Key Findings :

- Steric Effects : The bulky t-butyl group in Gln-tbe reduces enzymatic degradation but may hinder binding in biological targets compared to linear esters (e.g., n-butyl) .

- Hydrolysis Rates : Methyl esters hydrolyze faster than t-butyl esters, limiting their use in multi-step syntheses .

Application-Specific Comparisons

Drug Development :

- In antimalarial studies, t-butyl esters are less active than n-butyl esters due to reduced parasite membrane permeability .

生物活性

Glutamine T-butyl ester is a derivative of glutamine, an amino acid crucial for various metabolic processes, particularly in cancer cell metabolism. This compound has garnered attention for its potential therapeutic applications, especially in oncology, due to its ability to modulate glutamine metabolism, which is often dysregulated in cancer cells. This article explores the biological activity of Glutamine T-butyl ester, highlighting its synthesis, pharmacological properties, and efficacy in preclinical studies.

Glutamine T-butyl ester (C9H18N2O3) is characterized by its t-butyl ester functional group, which enhances its lipophilicity and stability compared to the parent compound, glutamine. The structural formula can be represented as follows:

The primary mechanism of action for Glutamine T-butyl ester involves its conversion to glutamine within biological systems, where it can participate in various metabolic pathways. It has been shown to inhibit glutaminolysis, a process critical for cancer cell proliferation. This inhibition can lead to reduced availability of biosynthetic precursors necessary for tumor growth.

Anticancer Properties

Recent studies have demonstrated the efficacy of Glutamine T-butyl ester and its derivatives in inhibiting the growth of various cancer cell lines. Notably, it has been tested against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while Glutamine T-butyl ester showed anticancer activity, it was less potent than its parent compounds like L-γ-methyleneglutamic acid amides .

Table 1: Inhibition of Cancer Cell Growth by Glutamine T-butyl Ester

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 25 | 24 |

| SK-BR-3 | 30 | 24 |

| MDA-MB-231 | 20 | 72 |

| MCF-10A (Control) | >100 | 24 |

The above table summarizes the inhibitory concentrations (IC50) observed in various studies, indicating that Glutamine T-butyl ester selectively affects malignant cells while sparing non-malignant cells.

Pharmacokinetics

Pharmacokinetic studies have shown that Glutamine T-butyl ester exhibits favorable absorption and distribution characteristics. It demonstrates moderate exposure in brain tissue with a half-life of approximately 0.71 hours, indicating a potential for central nervous system penetration .

Table 2: Pharmacokinetic Parameters of Glutamine T-butyl Ester

| Parameter | Value |

|---|---|

| Half-life | 0.71 h |

| Tissue Distribution | Moderate |

| Aqueous Solubility | High |

Case Studies

- Breast Cancer Study : In a study evaluating the effects of various glutamine analogs on breast cancer cell lines, Glutamine T-butyl ester was found to suppress cell growth effectively but required higher concentrations compared to other more potent analogs .

- Glioblastoma Research : Another investigation focused on glioblastoma cell lines demonstrated that Glutamine T-butyl ester could inhibit tumor growth in a concentration-dependent manner, reinforcing its potential as an anticancer agent .

Q & A

What are the critical safety protocols and waste management strategies when handling Glutamine T-butyl ester in laboratory settings?

Basic Research Question

Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Waste should be segregated and stored in labeled containers for professional disposal to prevent environmental contamination. Experimental protocols should include emergency measures for accidental exposure, such as immediate rinsing with water and medical consultation .

How can researchers systematically identify knowledge gaps and formulate focused research questions on Glutamine T-butyl ester?

Basic Research Question

Begin with a structured literature review using databases like Web of Science and Google Scholar, employing keywords such as "Glutamine T-butyl ester hydrolysis," "stability in aqueous solutions," or "peptide synthesis applications." Analyze recent studies (past 5–7 years) to pinpoint unresolved issues, such as conflicting hydrolysis rates under varying pH conditions. Use gap analysis frameworks to prioritize questions addressing mechanistic insights or methodological limitations .

What methodologies are recommended for assessing the chemical stability of Glutamine T-butyl ester under experimental conditions?

Basic Research Question

Design stability studies by exposing the compound to controlled temperature (e.g., 4°C, 25°C, 37°C), pH gradients (2–9), and solvent systems (aqueous/organic). Use HPLC or mass spectrometry to quantify degradation products over time. Compare results against theoretical hydrolysis kinetics to identify anomalous behavior, such as unexpected ester bond cleavage .

How can researchers optimize the synthesis of Glutamine T-butyl ester derivatives to avoid failed reactions observed in prior studies?

Advanced Research Question

Address synthesis challenges by modifying reaction parameters, such as catalyst selection (e.g., DMAP vs. HOBt), solvent polarity, and protecting group compatibility. For instance, highlights the failure of t-butyl esters in specific coupling reactions; troubleshoot by pre-activating carboxyl groups or using alternative esterification reagents. Validate each step with spectroscopic techniques (NMR, IR) to confirm intermediate integrity .

How should researchers resolve contradictions in hydrolysis rate data for Glutamine T-butyl ester across studies?

Advanced Research Question

Conduct a meta-analysis of published hydrolysis rates, accounting for variables like temperature, pH, and analytical methods. Use statistical tools (ANOVA, regression analysis) to isolate confounding factors. For example, discrepancies in acidic vs. neutral pH data may arise from protonation effects on the ester’s reactivity. Replicate conflicting experiments under standardized conditions to isolate causative variables .

What strategies enable integration of Glutamine T-butyl ester data with broader peptide synthesis research?

Advanced Research Question

Cross-reference kinetic data with structurally analogous esters (e.g., Alanine T-butyl ester) to identify trends in steric hindrance or electronic effects. Use computational modeling (DFT, MD simulations) to predict hydrolysis pathways and compare them with empirical results. Collaborate with peptide chemists to contextualize findings in applications like SPPS (Solid-Phase Peptide Synthesis) .

How can researchers adapt the Glutamine/Glutamate-Glo™ Assay for quantifying Glutamine T-butyl ester in complex biological matrices?

Advanced Research Question

Modify the assay protocol by incorporating enzymatic hydrolysis steps to release free glutamine from the ester. Validate sensitivity and selectivity using spike-recovery experiments in cell lysates or serum. Address interference from esterase activity by adding inhibitors like PMSF. Compare results with LC-MS/MS for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。